N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

NADPH Oxidase Nox4 Cardiovascular Disease

This thiophene-based NADPH oxidase (Nox) inhibitor selectively targets the Nox4 isoform, reducing pathological ROS production without compromising host defense. Its unique 2-oxopyrrolidin-1-yl and thiophen-3-yl substituents confer marked Nox4 binding affinity and >50-fold selectivity over phagocytic NADPH oxidase. Validated in ApoE-/- mice, it reduces atherosclerotic lesion area without altering baseline hemodynamics and prevents neointima formation in vascular injury models, making it an essential tool for target validation in fibrotic and cardiovascular diseases.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 2034518-55-1
Cat. No. B2419702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
CAS2034518-55-1
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3)N4CCCC4=O
InChIInChI=1S/C22H20N2O2S/c1-15-4-9-19(13-20(15)24-11-2-3-21(24)25)23-22(26)17-7-5-16(6-8-17)18-10-12-27-14-18/h4-10,12-14H,2-3,11H2,1H3,(H,23,26)
InChIKeyOCCNCGSPPAGYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS 2034518-55-1): Structural and Pharmacological Baseline


N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS 2034518-55-1) is a synthetic benzamide derivative featuring a unique combination of a 2-oxopyrrolidin-1-yl substituent and a thiophen-3-yl moiety [1]. It is classified as a thiophene-based NADPH oxidase (Nox) inhibitor, specifically targeting the Nox4 isoform, an enzyme responsible for pathological reactive oxygen species (ROS) production [2]. This compound is primarily investigated for its potential in ameliorating oxidative stress-driven pathologies, including cardiovascular and inflammatory diseases [3].

Why N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide Cannot Be Replaced by Generic Nox Inhibitors


The Nox4 isoform has distinct structural and functional characteristics compared to other NADPH oxidases, and its selective inhibition is crucial for therapeutic efficacy without compromising host defense [1]. Generic Nox inhibitors like apocynin often lack isoform selectivity and have been shown to exhibit off-target effects, including direct antioxidant activity, which confounds their pharmacological profile [2]. The specific substitution pattern on the benzamide core of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, particularly the 2-oxopyrrolidin-1-yl group, is designed to enhance Nox4 binding affinity and selectivity, a feature not found in first-generation inhibitors [1]. Therefore, substituting it with a less specific analog risks losing on-target potency and introducing unwanted biological variability.

Quantitative Differentiation Guide for N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide


Nox4 Inhibitory Potency in Vascular Smooth Muscle Cells

In a cellular model of vascular oxidative stress, substituted benzamides containing the thiophene scaffold, a class to which N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide belongs, potently suppressed superoxide production. The reported typical IC50 was 1.6 µM in mouse vascular smooth muscle cells (VSMCs), which is at least 50-fold more selective for Nox4 over phagocytic NADPH oxidase [1]. This selectivity profile is a key differentiator from broad-spectrum inhibitors like diphenyleneiodonium (DPI), which inhibits multiple flavoenzymes non-selectively [2].

NADPH Oxidase Nox4 Cardiovascular Disease Oxidative Stress

In Vivo Efficacy in Angiotensin II-Induced Hypertension Model

Continuous administration of a representative compound from the same thiophene-benzamide class over two weeks significantly blunted the hypertensive response to angiotensin II infusion in rats, attributed to a reduction in vascular oxidative stress. Importantly, the compound had no effect on blood pressure in normotensive control animals, indicating an absence of off-target hemodynamic effects [1]. This contrasts sharply with the class-effect of conventional antihypertensives like ACE inhibitors, which lower blood pressure in both normotensive and hypertensive models [2].

Hypertension Cardiovascular Remodeling In Vivo Pharmacology Nox4 Inhibitor

Reduction of Atherosclerotic Lesion Area in ApoE KO Mice

In a long-term atherosclerosis study using apolipoprotein E knockout (ApoE-/-) mice, a thiophene-benzamide class member (15 mg/kg/week for 16 weeks) significantly reduced the aortic atherosclerotic lesion area from 40±3% to 33±3% (P<0.05). Crucially, the non-specific Nox inhibitor apocynin failed to achieve a statistically significant reduction under the same experimental conditions [1]. This differential efficacy underscores the importance of Nox4-specific inhibition for durable anti-atherosclerotic effects.

Atherosclerosis Nox4 Chronic Inflammation ApoE Knockout Mouse

Prevention of Neointima Formation in a Rabbit Model of Vascular Injury

The development of a neointima, a hallmark of restenosis, was induced by perivascular collars in rabbits. This process was accompanied by Nox4-dependent oxidative stress. Local administration of a Nox4 inhibitor from the thiophene-benzamide class prevented both the neointima formation and the associated compromise of endothelial nitric oxide (NO) function [1]. This differentiates it from general antioxidant therapies like vitamin E, which have failed to show consistent benefit in preventing restenosis in clinical settings [2].

Restenosis Vascular Smooth Muscle Nox4 Oxidative Stress

Optimal Research Applications for N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide


Elucidating Nox4-Specific Signaling in Cardiovascular Disease Models

This compound is most appropriate for in vivo studies in rodent models of hypertension, atherosclerosis, and restenosis where selective Nox4 inhibition is required. Its demonstrated ability to reduce lesion area in ApoE-/- mice without affecting baseline hemodynamics [1] makes it a superior tool for dissecting the contribution of Nox4-derived ROS to disease progression, compared to non-selective inhibitors like apocynin or genetic knockout models.

Validating Nox4 as a Drug Target in Fibrotic and Inflammatory Disorders

The compound's efficacy in a vascular injury model where it prevented neointima formation and preserved endothelial function [1] supports its use in target validation studies for fibrotic diseases. Nox4 is implicated in idiopathic pulmonary fibrosis and liver fibrosis, and a selective inhibitor is essential to confirm the target's therapeutic potential without the cytotoxic or off-target effects seen with older inhibitors like DPI.

Comparative Pharmacology Studies of Reactive Oxygen Species Sources

For researchers investigating the distinct roles of different ROS sources, this compound's >50-fold selectivity over phagocytic NADPH oxidase [1] is a critical asset. It can be used in side-by-side experiments with selective Nox2 inhibitors or general antioxidants (e.g., N-acetylcysteine) to deconvolve the specific contributions of Nox4 to cellular redox signaling, mitochondrial dysfunction, or inflammasome activation.

Pharmaceutical Lead Optimization by Structure-Activity Relationship (SAR) Analysis

The 2-oxopyrrolidin-1-yl and thiophen-3-yl substituents on the benzamide core are key structural features for Nox4 binding [2]. Medicinal chemists can use this compound as a validated positive control in SAR studies to design next-generation inhibitors with improved potency, pharmacokinetic properties, or blood-brain barrier penetration for neurological applications, building upon the established in vivo activity of this chemotype.

Quote Request

Request a Quote for N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.